![molecular formula C12H19ClN2O B14740504 1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol CAS No. 5396-82-7](/img/structure/B14740504.png)
1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol is a chemical compound with the molecular formula C12H19ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a chlorophenyl group, an amino group, and a propylamino group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with propylamine, followed by the addition of propylene oxide. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce different amines or alcohols.
Scientific Research Applications
1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-[(4-Bromophenyl)amino]-3-(propylamino)propan-2-ol
- 1-[(4-Fluorophenyl)amino]-3-(propylamino)propan-2-ol
- 1-[(4-Methylphenyl)amino]-3-(propylamino)propan-2-ol
Uniqueness: 1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds with different substituents on the phenyl ring.
Properties
CAS No. |
5396-82-7 |
|---|---|
Molecular Formula |
C12H19ClN2O |
Molecular Weight |
242.74 g/mol |
IUPAC Name |
1-(4-chloroanilino)-3-(propylamino)propan-2-ol |
InChI |
InChI=1S/C12H19ClN2O/c1-2-7-14-8-12(16)9-15-11-5-3-10(13)4-6-11/h3-6,12,14-16H,2,7-9H2,1H3 |
InChI Key |
CDHQJUOWVCOCSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(CNC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



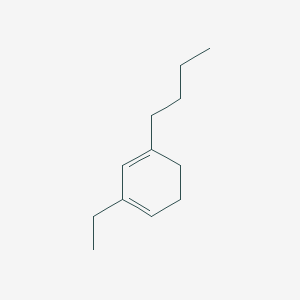

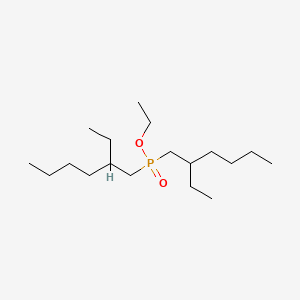

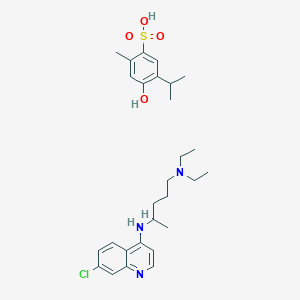


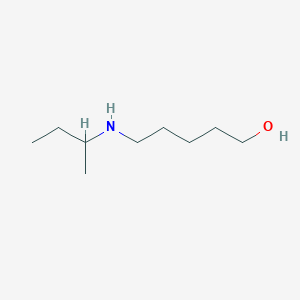
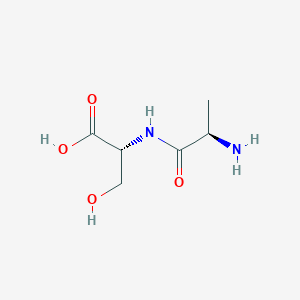
![2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B14740496.png)
![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)
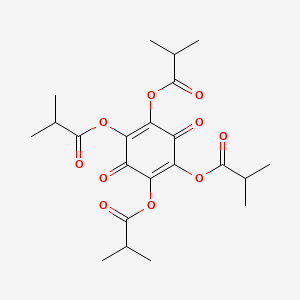
![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
